molecular formula C15H21NO3 B3041921 Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate CAS No. 415952-27-1

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Cat. No.: B3041921
CAS No.: 415952-27-1
M. Wt: 263.33 g/mol
InChI Key: HLIDJWDAXLUQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate ( 415952-27-1) is a high-purity chemical building block with a molecular formula of C15H21NO3 and a molecular weight of 263.34 g/mol . This piperidine derivative is characterized by a benzoate ester group linked to a hydroxymethyl-substituted piperidine ring, a structure confirmed by its SMILES notation COC(=O)C1=CC=C(CN2CCCC(CO)C2)C=C1 . The compound is supplied with a minimum purity of 95% . This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its molecular structure, featuring both a hydrogen bond donor and multiple hydrogen bond acceptors, makes it a valuable precursor for the development of more complex bioactive molecules . Researchers utilize this and related piperidine-based compounds in various applications, including the synthesis of asymmetric diketones for materials science, such as in the development of ligands for emissive metal complexes used in organic light-emitting diodes (OLEDs) . The presence of the ester group offers a handle for further synthetic modification, for instance, through hydrolysis to carboxylic acids or amidation reactions, as demonstrated in related synthetic methodologies for piperidine-carbonyl benzoate derivatives . Please handle this product with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . When handling, wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust or vapors . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not labeled or tested for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

methyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-15(18)14-6-4-12(5-7-14)9-16-8-2-3-13(10-16)11-17/h4-7,13,17H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIDJWDAXLUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the piperidine ring can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-((3-(carboxymethyl)piperidin-1-yl)methyl)benzoic acid.

    Reduction: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzyl alcohol.

    Substitution: 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-nitrobenzoate or 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)-2-bromobenzoate.

Scientific Research Applications

Chemistry

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry.

Synthetic Routes:

  • The synthesis typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(hydroxymethyl)piperidine under basic conditions, followed by esterification with methanol .

Biology

In biological research, this compound is instrumental in studying the interactions of piperidine derivatives with biological targets. Its potential pharmacological activities make it a candidate for drug development.

Mechanism of Action:

  • The piperidine moiety allows interaction with neurotransmitter receptors (e.g., dopamine and serotonin), influencing signaling pathways.
  • It may act as an agonist or antagonist depending on the target receptor .

Medicine

The compound has promising applications in medicinal chemistry , particularly in designing new therapeutic agents. Its structural characteristics align with many existing drugs, making it a useful scaffold for developing new medications.

Case Studies:

  • Research has demonstrated its efficacy in modulating receptor activity, suggesting potential uses in treating neurological disorders .

Industry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its unique properties enable use in manufacturing polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific structural modifications.

Molecular Targets and Pathways:

    Receptors: The compound may bind to neurotransmitter receptors, such as dopamine or serotonin receptors, influencing their signaling pathways.

    Enzymes: It can inhibit or activate enzymes involved in metabolic processes, affecting the overall biochemical pathways in cells.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents ()

Compounds such as I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 (synthesized in 2011) share a benzoate ester backbone but differ in substituents and biological targets:

Compound Ester Group Substituent Structure Heterocycle/Functional Group Potential Application
Target Compound Methyl Piperidin-1-yl-methyl with hydroxymethyl Piperidine Likely CNS or enzyme targeting
I-6230 Ethyl Phenethylamino with pyridazin-3-yl Pyridazine Enzyme inhibition (e.g., kinases)
I-6232 Ethyl Phenethylamino with 6-methylpyridazin-3-yl Methylpyridazine Enhanced selectivity for receptors
I-6273 Ethyl Phenethylamino with methylisoxazol-5-yl Isoxazole Anti-inflammatory or antimicrobial
I-6373 Ethyl Phenethylthio with 3-methylisoxazol-5-yl Isoxazole + thioether linkage Improved metabolic stability
I-6473 Ethyl Phenethoxy with 3-methylisoxazol-5-yl Isoxazole + ether linkage Solubility optimization

Key Differences :

Brominated Benzoate Esters and Derivatives ()

Structurally related brominated benzoates, such as those studied in 2022, exhibit high similarity scores (0.80–0.89) but divergent functional roles:

Compound Similarity Score Key Substituent Functional Group Role Application
Methyl 3-(bromomethyl)benzoate 0.89 Bromomethyl at 3-position Alkylating agent or intermediate Synthesis of radiopharmaceuticals
Methyl 4-(bromomethyl)benzoate 0.89 Bromomethyl at 4-position Crosslinking agent Polymer chemistry
tert-Butyl 4-(bromomethyl)benzoate 0.80 Bromomethyl + tert-butyl Bulky protecting group Peptide synthesis
4-Bromo-3-(hydroxymethyl)benzoic acid 0.83 Bromo + hydroxymethyl Dual functionalization Prodrug development

Key Differences :

  • Brominated analogs prioritize reactivity (e.g., alkylation) over receptor binding, unlike the target compound’s piperidine-hydroxymethyl motif.
  • The target’s hydroxymethyl group may reduce toxicity compared to bromine, which poses handling and environmental risks .

Thieno[2,3-b]pyridine Derivatives ()

Thieno[2,3-b]pyridines, investigated as adenosine A1 receptor agonists, share structural motifs with the target compound:

  • Similarity: Both incorporate nitrogen-containing heterocycles (piperidine vs. thienopyridine) for receptor interaction.
  • Divergence: Thienopyridines lack the benzoate ester, instead relying on fused rings for planar rigidity, which enhances binding to adenosine receptors .

Biological Activity

Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, with the CAS number 415952-27-1, is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a benzoate ester, contributing to its unique chemical properties. The molecular formula is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of approximately 263.33 g/mol.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₃
Molecular Weight263.33 g/mol
CAS Number415952-27-1
Storage TemperatureAmbient

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Receptor Interaction:

  • Neurotransmitter Receptors: The compound may act on dopamine and serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Enzymatic Activity:

  • It can modulate the activity of enzymes involved in metabolic pathways, acting as either an agonist or antagonist depending on the target.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing piperidine derivatives often exhibit significant antibacterial and antifungal activities. This compound has been evaluated for these properties:

  • In Vitro Studies: Various studies have reported that piperidine derivatives show inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicansVariable

Anticancer Activity

This compound may also possess anticancer properties. Research indicates that certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines:

  • Case Study: A derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:

  • Synthesis: The compound is synthesized through nucleophilic substitution reactions involving piperidine and benzoic acid derivatives .
  • Biological Evaluation: In vitro assays have been conducted to assess the antibacterial and anticancer potential of various derivatives, showing promising results for future drug development .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate, and how can structural validation be performed?

Methodological Answer:

  • Synthesis : A multi-step approach is typically employed. First, synthesize the piperidine core with a hydroxymethyl substituent (e.g., via reductive amination or cyclization reactions). Next, introduce the benzyl group via nucleophilic substitution or coupling reactions. For example, evidence from similar piperidine derivatives highlights the use of formaldehyde and H2_2SO4_4 in forming hydroxymethyl intermediates . The methyl benzoate group can be introduced via esterification using methanol under acidic conditions.
  • Structural Validation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR should confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH2_2 groups), hydroxymethyl protons (δ ~3.6–4.2 ppm), and ester carbonyl (δ ~165–170 ppm) .
    • Elemental Analysis : Verify C, H, and N percentages (e.g., expected C% ~65–70%, H% ~7–8%, N% ~4–5%) .
    • HPLC : Use reverse-phase HPLC with UV detection (254 nm) to assess purity (>95%) and retention time consistency .

Q. What solvent systems and purification strategies are optimal for isolating this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are effective for coupling reactions, while methanol or ethanol is suitable for recrystallization .
  • Purification :
    • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% ethyl acetate) to separate polar intermediates.
    • Recrystallization : Methanol/water mixtures (4:1 v/v) yield high-purity crystals, as demonstrated for structurally related benzoate esters .
  • Purity Assessment : Monitor via TLC (Rf_f ~0.3–0.5 in ethyl acetate/hexane) and confirm with HPLC .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect decomposition events (e.g., mp ~96–98°C for related hydroxymethyl-piperidine derivatives) .
  • Key Metrics : Degradation products (e.g., hydrolyzed ester or oxidized hydroxymethyl groups) should be quantified using LC-MS .

Advanced Research Questions

Q. How can potential synthetic impurities or by-products be identified and controlled?

Methodological Answer:

  • Impurity Profiling :
    • HPLC-MS : Use high-resolution MS to detect trace impurities (e.g., unreacted intermediates or cross-coupled by-products). For example, impurities in piperazine derivatives were identified using a mobile phase of methanol/buffer (65:35) at pH 4.6 .
    • Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., chlorinated or diphenylmethyl derivatives) .
  • Mitigation Strategies : Optimize reaction stoichiometry (e.g., excess benzylating agent) and employ scavengers (e.g., molecular sieves) to suppress side reactions .

Q. What computational methods are suitable for studying this compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). For piperidine derivatives, docking studies have focused on hydrogen bonding with the hydroxymethyl group and π-π stacking of the benzoate moiety .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
  • Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance for binding kinetics) .

Q. How can metabolic pathways and degradation products be characterized in vitro?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
    • LC-HRMS : Use high-resolution mass spectrometry to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation of the piperidine ring or ester hydrolysis to the free acid may occur .
  • Data Interpretation : Compare fragmentation patterns with databases (e.g., MetFrag) and synthesize suspected metabolites for confirmation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization alongside radioligand binding).
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.